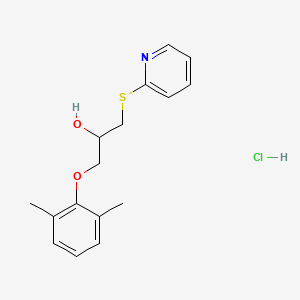
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless powder that is soluble in water and has a molecular weight of 277.81 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is not fully understood, but it is believed to act as a pheromone mimic in animals, which stimulates the release of appetite-regulating hormones, such as ghrelin, in the gastrointestinal tract. This compound has also been shown to increase the expression of genes involved in nutrient absorption and metabolism in the liver and intestine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased feed intake, improved growth performance, enhanced nutrient utilization, and altered gene expression. This compound has also been shown to modulate the immune system, reduce oxidative stress, and improve gut health in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several advantages for lab experiments, including its stability, solubility, and ease of use. However, this compound has some limitations, such as its potential to interact with other compounds in the experimental system and its variable effects depending on the animal species and experimental conditions.
Direcciones Futuras
Future research on 1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride should focus on elucidating its mechanism of action, exploring its potential applications in different animal species and experimental systems, and investigating its safety and toxicity. Other potential avenues of research include the development of novel this compound analogs with improved efficacy and the use of this compound as a tool for studying the regulation of appetite and metabolism in animals.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations in different experimental systems.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves the reaction between 2,6-dimethylphenol and 2-chloroethylpyridine-2-thiol in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction yields this compound as a hydrochloride salt, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been found to improve feed intake, growth performance, and nutrient utilization in livestock and poultry. In aquaculture, this compound has been shown to enhance the growth and survival rate of fish and shrimp. In medicine, this compound has been investigated for its potential neuroprotective, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-12-6-5-7-13(2)16(12)19-10-14(18)11-20-15-8-3-4-9-17-15;/h3-9,14,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZINTCCVULJOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

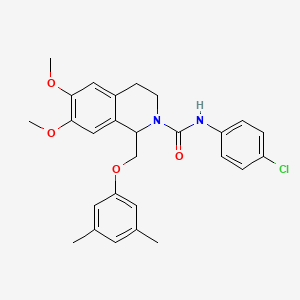
![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)
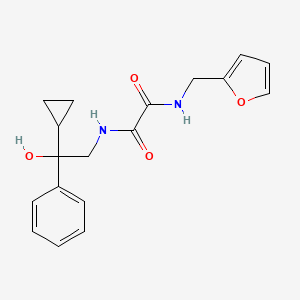





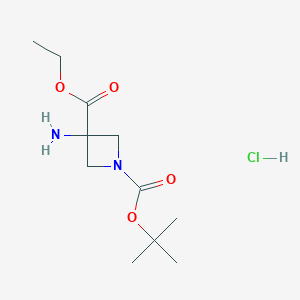
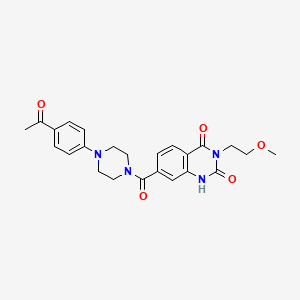
![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)
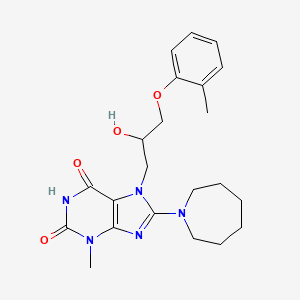
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)